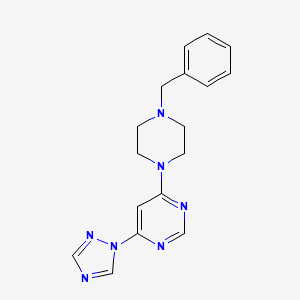![molecular formula C18H20F3N3O3 B12247776 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide](/img/structure/B12247776.png)
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an isoindoline-1,3-dione moiety, a piperidine ring, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide typically involves multiple steps:
Formation of Isoindoline-1,3-dione: This can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines under acidic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and an appropriate leaving group.
Attachment of Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using trifluoroethyl halides.
Final Coupling: The final step involves coupling the isoindoline-1,3-dione derivative with the piperidine derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the isoindoline-1,3-dione moiety, converting it to isoindoline derivatives.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Isoindoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring and trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
- 1,3-dioxoisoindolin-2-yl pivalate
- 1-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}-3-(ethoxycarbonyl)pyridinium bromide
Uniqueness
The uniqueness of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H20F3N3O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide |
InChI |
InChI=1S/C18H20F3N3O3/c19-18(20,21)11-23-7-5-12(6-8-23)9-22-15(25)10-24-16(26)13-3-1-2-4-14(13)17(24)27/h1-4,12H,5-11H2,(H,22,25) |
InChI Key |
IRLJRBGBYUEHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-N-[(quinolin-4-yl)methyl]pyridin-2-amine](/img/structure/B12247693.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-4,4,4-trifluorobutanamide](/img/structure/B12247698.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine](/img/structure/B12247700.png)

![4-methoxy-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12247705.png)

![4-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine](/img/structure/B12247734.png)
![N-[(4-fluorophenyl)methyl]-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide](/img/structure/B12247749.png)
![N-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B12247755.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B12247757.png)
![6-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine](/img/structure/B12247760.png)
![6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine](/img/structure/B12247763.png)
![1-(4-Fluorophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12247769.png)
![N-[(4-methoxyphenyl)methyl]-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12247781.png)
